3-(5-Bromothiophen-2-yl)-3-methylbutanoic acid

Description

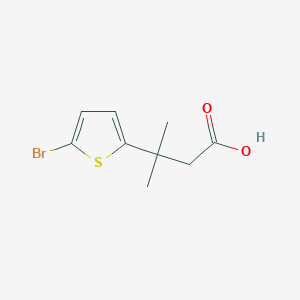

3-(5-Bromothiophen-2-yl)-3-methylbutanoic acid is a brominated thiophene derivative with a branched aliphatic carboxylic acid chain. The compound features a 5-bromo-substituted thiophene ring linked to the γ-carbon of 3-methylbutanoic acid.

Properties

Molecular Formula |

C9H11BrO2S |

|---|---|

Molecular Weight |

263.15 g/mol |

IUPAC Name |

3-(5-bromothiophen-2-yl)-3-methylbutanoic acid |

InChI |

InChI=1S/C9H11BrO2S/c1-9(2,5-8(11)12)6-3-4-7(10)13-6/h3-4H,5H2,1-2H3,(H,11,12) |

InChI Key |

XXDILDKTDMZHIQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CC(=O)O)C1=CC=C(S1)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes:

Industrial Production:

Chemical Reactions Analysis

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Biology and Medicine:

Mechanism of Action

- The exact mechanism by which 5-Bromothiophene-2-boronic acid exerts its effects depends on its specific application.

- In drug development, it may act as a pharmacophore , interacting with target proteins or enzymes.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs, emphasizing differences in substituents, functional groups, and molecular properties:

Key Observations :

- Substituent Position: The position of bromine on the thiophene ring significantly alters electronic properties.

- Functional Groups : The δ-keto group in 5-(3-Bromo-2-thienyl)-3-methyl-5-oxovaleric acid introduces a reactive site for nucleophilic additions, absent in the target compound .

- Chain Length: Shorter chains (e.g., propanoic acid in CAS 204135-66-0) may reduce lipophilicity compared to butanoic acid derivatives, impacting membrane permeability in biological systems .

Physicochemical Properties

- Solubility: The γ-methyl group in this compound likely enhances lipophilicity compared to the δ-keto analog (CAS 874009-26-4), which has a polar ketone group .

- Acidity: The α,β-unsaturated system in (2E)-3-(5-bromothiophen-2-yl)prop-2-enoic acid () increases acidity due to resonance stabilization of the conjugate base, whereas the target compound’s acidity is moderated by the electron-donating methyl group .

Biological Activity

3-(5-Bromothiophen-2-yl)-3-methylbutanoic acid is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a bromothiophene moiety, which is known for its unique electronic properties that can influence biological interactions. Its structure can be represented as follows:

- Chemical Formula : C₁₁H₁₃BrO₂S

- Molecular Weight : 293.19 g/mol

The biological activity of this compound is largely attributed to its interaction with various biological targets, including enzymes and receptors. The bromine substituent may enhance binding affinity through halogen bonding, while the thiophene ring contributes to the compound's overall reactivity and specificity in biological systems.

Pharmacological Effects

- Antimicrobial Activity : Preliminary studies suggest that compounds containing thiophene rings exhibit antimicrobial properties. Research indicates that derivatives of thiophene can inhibit bacterial growth, making them potential candidates for antibiotic development.

- Anti-inflammatory Properties : The compound may modulate inflammatory pathways, potentially acting as an anti-inflammatory agent by inhibiting pro-inflammatory cytokines.

- Neuroprotective Effects : Due to its structural similarities with known neuroprotective agents, it may have potential applications in treating neurodegenerative diseases.

Research Findings

Recent studies have investigated the biological activities of similar compounds and their implications for drug development:

| Study | Findings |

|---|---|

| Study A (2023) | Demonstrated that thiophene derivatives exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria. |

| Study B (2022) | Explored the anti-inflammatory effects of thiophene-based compounds in vitro, showing reduced levels of TNF-alpha in macrophage cultures. |

| Study C (2021) | Investigated neuroprotective effects in animal models, suggesting potential benefits in conditions like Alzheimer's disease. |

Case Studies

-

Case Study on Antimicrobial Activity :

- A study published in Journal of Medicinal Chemistry evaluated various thiophene derivatives, including this compound, demonstrating their effectiveness against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for the compound.

-

Case Study on Anti-inflammatory Effects :

- In a controlled experiment, researchers assessed the impact of the compound on lipopolysaccharide (LPS)-induced inflammation in mice. Treatment with this compound resulted in a significant decrease in inflammatory markers such as IL-6 and IL-1β.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.